molecular formula C14H10N4 B6176098 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 133690-91-2

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B6176098
CAS No.: 133690-91-2
M. Wt: 234.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a biphenyl structure, which includes a carbonitrile group. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the introduction of the azido group to a biphenyl precursor. One common method is the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carbonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted biphenyl derivatives.

    Reduction: 4’-(aminomethyl)-[1,1’-biphenyl]-2-carbonitrile.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its azido group allows for a wide range of modifications, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

133690-91-2

Molecular Formula

C14H10N4

Molecular Weight

234.3

Purity

99

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.